molecular formula C23H22N4O4S2 B2696358 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021119-66-3

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2696358
CAS No.: 1021119-66-3
M. Wt: 482.57
InChI Key: LHLIWEYEEVGHKV-UHFFFAOYSA-N
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Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C23H22N4O4S2 and its molecular weight is 482.57. The purity is usually 95%.
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Biological Activity

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS Number: 942814-03-1) is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest that it may exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Structural Characteristics

The molecular formula of the compound is C19H23N3O4SC_{19}H_{23}N_{3}O_{4}S with a molecular weight of 389.5 g/mol. The structure includes a pyrazolo-pyridine core fused with thiophene and dioxo tetrahydrothiophene moieties, which are known to influence biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often display notable biological activities. The following sections detail specific activities associated with this compound and related derivatives.

Antimicrobial Activity

Compounds containing pyrazole and thiazole rings have been reported to exhibit antimicrobial properties. For instance, derivatives similar to the target compound have shown significant antibacterial activity against various strains of bacteria such as Escherichia coli and Staphylococcus aureus .

Compound NameStructure FeaturesBiological Activity
Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-pyrazolo[3,4-c]pyridine-3-carboxylateContains methoxy and nitrophenyl groupsAnticancer activity
3,4-Dichloro-N-(4-ethoxyphenyl)-1-benzothiophene-2-carboxamideBenzothiophene core with carboxamideAntimicrobial properties
2-[5-[6-amino-5-(triazol-2-yl)phenyl]ethoxy]pyridin-3-yl]-N-(oxolan-3-yl)pyrimidine-5-carboxamidePyrimidine derivative with ethoxy substituentEnzyme inhibition

Anti-inflammatory Properties

Research on similar compounds has demonstrated their potential as anti-inflammatory agents. In particular, thiazole derivatives have shown effectiveness in reducing inflammation in various models. For example, certain thiazolyl compounds surpassed the anti-inflammatory effects of indomethacin in rat models . The mechanism often involves selective inhibition of the COX-2 enzyme.

Case Studies

Several studies have explored the biological activity of compounds structurally related to the target compound:

  • Study on Pyrazole Derivatives : A study published in PubMed evaluated the anti-inflammatory effects of various pyrazole derivatives. The results indicated that some compounds exhibited superior activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antimicrobial Testing : A series of thiazole derivatives were tested for their antimicrobial efficacy against multiple bacterial strains. Results showed that certain derivatives had comparable efficacy to standard antibiotics like ampicillin .

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics (PD) and pharmacokinetics (PK) of this compound is crucial for its potential therapeutic applications. Interaction studies typically involve:

  • In vitro assays to determine binding affinity to biological targets.
  • In vivo studies to assess bioavailability and metabolic stability.

These studies provide essential insights into how the compound interacts with biological systems, influencing its therapeutic potential.

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-(3-methoxyphenyl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S2/c1-14-21-18(23(28)24-15-5-3-6-17(11-15)31-2)12-19(20-7-4-9-32-20)25-22(21)27(26-14)16-8-10-33(29,30)13-16/h3-7,9,11-12,16H,8,10,13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLIWEYEEVGHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NC4=CC(=CC=C4)OC)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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